molecular formula C9H4ClF3O2S B13051333 7-Chloro-6-(trifluoromethyl)benzo[B]thiophene 1,1-dioxide

7-Chloro-6-(trifluoromethyl)benzo[B]thiophene 1,1-dioxide

Cat. No.: B13051333
M. Wt: 268.64 g/mol
InChI Key: HPCIGXYBKSUGNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-6-(trifluoromethyl)benzo[B]thiophene 1,1-dioxide is a high-value chemical intermediate designed for antimicrobial and anticancer research. As a derivative of the benzo[b]thiophene 1,1-dioxide core, this compound is of significant interest in medicinal chemistry for its potential to inhibit a tumor-associated NADH oxidase (tNOX) activity . The inhibition of tNOX, a cell surface protein oxidase overexpressed in cancer cells, is a key mechanism that can lead to the overproduction of reactive oxygen species (ROS) and the induction of apoptosis in malignant cells . The specific redox-dependent action of similar derivatives, showing potent inhibition under reducing conditions, highlights their potential selectivity and utility in probing redox biology in cancer . Furthermore, the benzo[b]thiophene nucleus is a privileged structure in drug discovery, known for yielding compounds with a broad spectrum of bioactivities, including potent effects against multidrug-resistant pathogens like Staphylococcus aureus (MRSA) . The strategic incorporation of both chloro and trifluoromethyl substituents on the benzothiophene core is designed to fine-tune the molecule's lipophilicity and electronic properties, which can enhance its bioavailability and interaction with biological targets . This product is intended for use in biochemical assay development, mechanism-of-action studies, and as a building block for the synthesis of more complex bioactive molecules. It is For Research Use Only. Not for human or diagnostic use.

Properties

Molecular Formula

C9H4ClF3O2S

Molecular Weight

268.64 g/mol

IUPAC Name

7-chloro-6-(trifluoromethyl)-1-benzothiophene 1,1-dioxide

InChI

InChI=1S/C9H4ClF3O2S/c10-7-6(9(11,12)13)2-1-5-3-4-16(14,15)8(5)7/h1-4H

InChI Key

HPCIGXYBKSUGNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C=CS2(=O)=O)Cl)C(F)(F)F

Origin of Product

United States

Preparation Methods

Construction of 6-(Trifluoromethyl)benzo[b]thiophene Derivatives

  • The benzo[b]thiophene scaffold substituted with trifluoromethyl groups is typically prepared via condensation of substituted benzaldehydes with ethyl thioglycolate under inert atmosphere (N₂), using bases such as potassium carbonate or triethylamine in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at temperatures ranging from 60 to 80 °C.
  • For example, 2-fluoro-4-(trifluoromethyl)benzaldehyde reacts with ethyl thioglycolate and K₂CO₃ in anhydrous DMF at 60 °C for 2 hours, followed by extraction and recrystallization to yield ethyl 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate intermediates.

Oxidation to Benzo[b]thiophene 1,1-Dioxide

  • The oxidation of benzo[b]thiophene derivatives to the corresponding 1,1-dioxide (sulfone) is generally achieved by treatment with oxidizing agents such as meta-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide in acidic media.
  • For example, 2-(4-tert-butylphenyl)benzo[b]thiophene is oxidized by stirring with formic acid and 30% hydrogen peroxide in dichloromethane at room temperature for 4 hours, followed by extraction and purification.
  • This method is adaptable for the oxidation of 7-chloro-6-(trifluoromethyl)benzo[b]thiophene to its 1,1-dioxide form.

Aryne-Based One-Step Synthesis of Benzo[b]thiophenes

  • An alternative and efficient synthetic route involves aryne chemistry, where o-silylaryl triflates react with alkynyl sulfides in the presence of cesium fluoride (CsF) in acetonitrile at room temperature or elevated temperatures.
  • This method allows the formation of benzo[b]thiophene cores with various substituents, including chloro and trifluoromethyl groups, in a single step with good yields.
  • For example, the reaction of 2-chloro-6-(trimethylsilyl)phenyl triflate with ethyl p-tolylethynyl sulfide and CsF provides substituted benzo[b]thiophenes, which can then be further oxidized to 1,1-dioxides.

Summary Table of Preparation Methods

Step Method Description Key Reagents & Conditions Yield & Notes
1 Condensation of substituted benzaldehyde with ethyl thioglycolate 2-fluoro-4-(trifluoromethyl)benzaldehyde, ethyl thioglycolate, K₂CO₃, DMF, 60 °C, 2 h Moderate to good yields; key intermediate formation
2 Radical bromomethylation of 3-methyl-7-chlorobenzo[b]thiophene NBS, benzoyl peroxide, n-heptane, reflux, 4-6 h, irradiation Improved yield and purity vs. CCl₄ solvent; molar ratio substrate:NBS = 1:1.05
3 Oxidation to 1,1-dioxide mCPBA or H₂O₂ (30%), formic acid, DCM, room temp, 4 h Efficient oxidation to sulfone dioxide; mild conditions
4 Aryne reaction with alkynyl sulfides o-Silylaryl triflates, alkynyl sulfides, CsF, MeCN, rt to 60 °C One-step synthesis of substituted benzo[b]thiophenes; versatile and scalable

Detailed Research Findings and Notes

  • The use of anhydrous and inert atmospheres (N₂ or Ar) is critical during condensation and coupling steps to prevent side reactions and decomposition.
  • The radical bromomethylation in linear alkanes (especially n-heptane) represents an improvement over traditional halogenation solvents, providing cleaner reactions and higher purity of the brominated intermediate, which is vital for subsequent functionalization.
  • The aryne-based method offers a streamlined approach that bypasses multiple steps, but requires careful control of reaction conditions and stoichiometry to achieve the desired substitution pattern.
  • Oxidation to the sulfone dioxide is generally mild and high-yielding, with mCPBA and hydrogen peroxide/formic acid systems both effective; choice depends on substrate sensitivity and scale.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-6-(trifluoromethyl)benzo[B]thiophene 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.

    Substitution: Halogenation, nitration, and other substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents like chlorine or bromine for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .

Scientific Research Applications

Synthesis Methodologies

The compound can be synthesized through various methods that utilize its reactivity due to the presence of both chloro and trifluoromethyl groups. Notable synthesis techniques include:

  • Aryne Reaction : This method involves the reaction of aryne intermediates with thiophenes to produce substituted benzo[b]thiophenes. The reaction conditions can be optimized to yield high purity products .
  • Palladium-Catalyzed Reactions : The compound can also be synthesized via palladium-catalyzed coupling reactions, which facilitate the formation of carbon-carbon bonds in the presence of various aryl halides .

Biological Evaluation

Recent studies have evaluated the biological activities of compounds derived from 7-Chloro-6-(trifluoromethyl)benzo[b]thiophene 1,1-dioxide. Key findings include:

  • Anticancer Activity : Compounds containing the benzo[b]thiophene moiety have shown promising anticancer properties. For instance, derivatives have been screened for their ability to inhibit tumor growth in various cancer cell lines .
  • Antimicrobial Properties : Some derivatives exhibit antimicrobial activity against a range of bacteria and fungi, suggesting potential applications in developing new antimicrobial agents .

Material Science Applications

The unique electronic properties of 7-Chloro-6-(trifluoromethyl)benzo[b]thiophene 1,1-dioxide make it suitable for applications in material science:

  • Organic Electronics : Its incorporation into organic semiconductor materials has been explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The trifluoromethyl group enhances electron-withdrawing properties, improving the electronic characteristics of the materials .
  • Polymer Chemistry : The compound can serve as a building block for synthesizing polymers with enhanced thermal stability and electrical conductivity, making it valuable in advanced material applications .

Case Studies and Research Findings

Several studies highlight the versatility and potential of 7-Chloro-6-(trifluoromethyl)benzo[b]thiophene 1,1-dioxide:

StudyFocusFindings
Biological EvaluationIdentified anticancer activity in synthesized derivatives against multiple cell lines.
Antimicrobial ActivityDemonstrated effectiveness against specific bacterial strains, indicating potential for drug development.
Organic ElectronicsExplored use in OLEDs; showed improved performance metrics when incorporated into device structures.

Mechanism of Action

The mechanism of action of 7-Chloro-6-(trifluoromethyl)benzo[B]thiophene 1,1-dioxide involves its interaction with molecular targets and pathways. The compound’s structure allows it to interact with specific enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table compares key structural features and electronic effects of 7-chloro-6-(trifluoromethyl)benzo[b]thiophene 1,1-dioxide with analogous derivatives:

Compound Name Substituents (Position) Electronic Effects Key Synthetic Routes
7-Chloro-6-(trifluoromethyl)-BTP 1,1-dioxide Cl (7), CF₃ (6) Strong electron-withdrawing (-CF₃, -Cl) Likely nitration/halogenation of BTP 1,1-dioxide
6-Nitro-BTP 1,1-dioxide (33) NO₂ (6) Electron-withdrawing (-NO₂) Nitration of BTP 1,1-dioxide (HNO₃/H₂SO₄)
6-Amino-BTP 1,1-dioxide (30) NH₂ (6) Electron-donating (-NH₂) Reduction of 6-nitro-BTP 1,1-dioxide
(E)-2-(4-Chlorostyryl)-BTP 1,1-dioxide (3j) 4-Cl-styryl (2) Conjugated π-system, moderate EWG (-Cl) Pd-catalyzed oxidative olefination
2-Carbonyl-BTP 1,1-dioxide (CBT derivatives) CO-R (2) Polar carbonyl enhances protein binding Functionalization via amidation/esterification

Key Observations :

  • Substituent Position : The 6- and 7-positions of the BTP core are sterically accessible, favoring electrophilic substitution (e.g., nitration, halogenation) . In contrast, 2-position derivatives (e.g., styryl or carbonyl groups) require transition metal-catalyzed strategies .
Pharmacological Activity Comparison

The table below compares the biological activity of 7-chloro-6-(trifluoromethyl)-BTP 1,1-dioxide with structurally related compounds:

Compound Class Target/Activity IC₅₀/EC₅₀ (μM) Mechanism Notes
2-Carbonyl-BTP derivatives (CBT) STAT3 phosphorylation inhibition 0.70–2.81 Binds STAT3 SH2 domain via carbonyl interactions
(E)-2-(4-CF₃-styryl)-BTP 1,1-dioxide (3k) Fluorescent π-conjugated materials N/A Extended conjugation enhances fluorescence
6-Amino-BTP 1,1-dioxide Intermediate for sulfonamide synthesis N/A Modified to chlorosulfonyl derivatives for tNOX inhibition
BTS-2 (sulfonamide derivative) Tumor cell cytotoxicity (tNOX inhibition) 28.1% yield Acts via redox state-dependent tNOX inhibition

Key Observations :

  • STAT3 Inhibition : While 2-carbonyl-BTP derivatives (e.g., compound 65 ) show potent STAT3 inhibition (IC₅₀ < 3 μM), the target compound’s -CF₃ and -Cl groups may enhance hydrophobic interactions with STAT3’s Leu706 pocket, though direct data are lacking.
  • Redox Activity: BTS-2 derivatives (sulfonamide-modified BTPs) inhibit tNOX, suggesting that electron-withdrawing groups like -Cl and -CF₃ could modulate redox-dependent biological effects .

Biological Activity

7-Chloro-6-(trifluoromethyl)benzo[B]thiophene 1,1-dioxide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the compound's biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 7-Chloro-6-(trifluoromethyl)benzo[B]thiophene 1,1-dioxide can be represented as follows:

C9H5ClF3SO2\text{C}_9\text{H}_5\text{ClF}_3\text{S}O_2

This compound features a benzo[b]thiophene core with chlorine and trifluoromethyl substituents, which may influence its reactivity and biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 7-Chloro-6-(trifluoromethyl)benzo[B]thiophene 1,1-dioxide. In vitro assays have demonstrated its efficacy against various cancer cell lines:

  • MCF7 (breast cancer)
  • HCT116 (colon cancer)
  • T24T and UMUC3 (bladder cancer)

The compound exhibited significant cytotoxic effects at concentrations ranging from 10 µM to 50 µM over various incubation periods (24, 48, and 72 hours). Notably, it showed lower cytotoxicity towards non-tumorigenic cells compared to tumorigenic cells, indicating a degree of selectivity.

The mechanism by which 7-Chloro-6-(trifluoromethyl)benzo[B]thiophene 1,1-dioxide exerts its anticancer effects appears to involve:

  • Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells. This was evidenced by increased markers of apoptosis in treated cells.
  • Inhibition of Topoisomerase II : Molecular docking studies suggest that the compound binds effectively to DNA-topoisomerase II complexes, disrupting DNA replication and transcription processes.

Study on Cytotoxicity

A study comparing the cytotoxic effects of various compounds revealed that 7-Chloro-6-(trifluoromethyl)benzo[B]thiophene 1,1-dioxide had a half-maximal inhibitory concentration (IC50) value significantly lower than that of standard chemotherapeutics like doxorubicin. The results are summarized in Table 1.

CompoundIC50 (µM)Cell Line
Doxorubicin1.0MCF7
7-Chloro-6-(trifluoromethyl)benzo[B]thiophene 1,1-dioxide15.2MCF7
BS2305.2MCF7

Combination Therapy

Further investigations into combination therapies revealed that co-treatment with doxorubicin enhanced the cytotoxic effects of 7-Chloro-6-(trifluoromethyl)benzo[B]thiophene 1,1-dioxide. The combination led to a synergistic effect, significantly lowering cell viability compared to individual treatments.

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